3-Iodo-5-nitrobenzyl bromide
Description
Contextual Significance of Highly Functionalized Aromatic Halides
Highly functionalized aromatic halides are a class of organic compounds that play a crucial role in modern chemical research and development. These molecules, characterized by an aromatic ring substituted with one or more halogen atoms and other functional groups, are prized for their versatility in synthesis. The nature and position of these substituents can be tailored to achieve specific chemical reactivity and to construct complex molecular frameworks.
The significance of these compounds stems from their utility as key intermediates in the synthesis of a diverse array of valuable products, including pharmaceuticals, agrochemicals, and functional materials. dicp.ac.cn The presence of halogen atoms provides reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. st-andrews.ac.ukacs.org These reactions are fundamental to the assembly of the biaryl and other complex structures often found in biologically active molecules and advanced materials. dicp.ac.cnacs.org
Furthermore, the additional functional groups on the aromatic ring can direct the regioselectivity of these coupling reactions and can be transformed into other desired functionalities in subsequent synthetic steps. The interplay between the different substituents allows for intricate molecular design and the efficient construction of target molecules with high levels of complexity and functionality. The development of mild and efficient methods for the synthesis and functionalization of these aromatic halides continues to be an active area of research, driven by the ever-increasing demand for novel and sophisticated organic molecules. st-andrews.ac.uk
Research Trajectories for Benzyl (B1604629) Halides with Polyfunctional Substituents
Benzyl halides, particularly those bearing multiple functional groups, represent a dynamic and evolving area of chemical research. These compounds are highly valued as versatile electrophiles in a wide range of organic transformations. The presence of a halogen on the benzylic carbon makes them susceptible to nucleophilic substitution, providing a straightforward route for the introduction of the benzyl moiety into various molecular scaffolds.
Current research trajectories for polyfunctional benzyl halides are focused on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize these complex building blocks. This includes the development of regioselective halogenation and functionalization reactions on substituted toluenes and other precursors. For instance, methods for the bromination of nitrotoluene derivatives are well-established, and ongoing research seeks to refine these processes to improve yields and minimize byproducts. orgsyn.orggoogle.com
Expansion of Reaction Scope: A major focus is on expanding the range of chemical reactions that can be performed with polyfunctional benzyl halides. This includes their use in various coupling reactions, alkylations, and the synthesis of heterocyclic compounds. rsc.org The diverse functional groups on the aromatic ring can be exploited to achieve novel transformations and to construct molecules with unique properties.
Applications in Medicinal Chemistry and Materials Science: Polyfunctional benzyl halides are crucial intermediates in the synthesis of biologically active compounds and advanced materials. The ortho-nitrobenzyl group, for example, is a well-known photolabile protecting group used in the controlled release of bioactive molecules and in the development of photoresponsive materials. acs.org Research in this area aims to design and synthesize new benzyl halide derivatives with tailored properties for specific applications.
Mechanistic Studies: A deeper understanding of the reaction mechanisms involving polyfunctional benzyl halides is essential for optimizing existing reactions and designing new ones. This includes studying the influence of different substituents on the reactivity of the benzyl halide and investigating the role of catalysts and reaction conditions. researchgate.net
The continued exploration of the chemistry of polyfunctional benzyl halides is expected to lead to the discovery of new synthetic methods and the creation of novel molecules with important applications in various fields of science and technology.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 3-Iodo-5-nitrobenzyl bromide |
| 1-Bromo-3-iodo-5-nitrobenzene |
| 2-bromo-5-iodo-benzyl alcohol |
| 3-IODO-5-NITROBENZOIC ACID |
| p-NITROBENZYL BROMIDE |
| 2-Hydroxy-5-nitrobenzyl Bromide |
| 3-Nitrobenzyl bromide |
| 2-Iodo-3-nitrobenzyl bromide |
| Benzyl bromide |
| Benzyl halides |
| Nitrotoluene |
| Toluene |
| Suzuki-Miyaura |
| Heck |
| Sonogashira |
| Biaryl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-iodo-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGPAZNWDKJFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 5 Nitrobenzyl Bromide
Direct Bromination Approaches
Direct bromination focuses on the introduction of a bromine atom onto the benzylic carbon of the precursor, 3-iodo-5-nitrotoluene (B2937984). This transformation is typically achieved through reactions that proceed via a free-radical mechanism.
Free-Radical Bromination of Precursor Toluenes
The conversion of substituted toluenes to their corresponding benzyl (B1604629) bromides is a classic example of free-radical halogenation. youtube.com In this approach, 3-iodo-5-nitrotoluene is treated with a brominating agent in the presence of a radical initiator. A common and effective reagent for this purpose is N-Bromosuccinimide (NBS), which allows for a controlled concentration of bromine in the reaction mixture. masterorganicchemistry.com The reaction is typically initiated by heat or a chemical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. sci-hub.segoogle.com
The mechanism involves the homolytic cleavage of the initiator to form free radicals. These radicals then abstract a hydrogen atom from the methyl group of 3-iodo-5-nitrotoluene, generating a stabilized benzylic radical. masterorganicchemistry.com This benzylic radical is stabilized by resonance with the aromatic ring. The subsequent reaction of this radical with a bromine source (such as Br₂ generated in situ from NBS) propagates the chain and forms the desired 3-Iodo-5-nitrobenzyl bromide product. masterorganicchemistry.com The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to facilitate the radical pathway. sci-hub.se
| Precursor | Brominating Agent | Initiator | Solvent | General Conditions |
|---|---|---|---|---|
| 3-Iodo-5-nitrotoluene | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride | Reflux |
| p-Nitrotoluene | Bromine (Br₂) | Heat (Thermal) | None (Neat) | 145-150°C orgsyn.org |
| p-Toluic Acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | Reflux sci-hub.se |
Photochemically Initiated Bromination Techniques
Photochemical initiation provides an alternative method to generate the necessary free radicals for benzylic bromination. In this technique, the reaction mixture containing the 3-iodo-5-nitrotoluene precursor and a bromine source is irradiated with light, typically from a high-intensity lamp. masterorganicchemistry.com The energy from the light promotes the homolysis of the bromine molecule (Br₂) into two bromine radicals, which then initiate the chain reaction as described above.
This method can be highly efficient for the synthesis of various nitrobenzyl bromides. google.com The reaction can be performed using elemental bromine or a combination of reagents like bromic acid and bromine, which are irradiated with visible light. google.com The use of light as an initiator can sometimes offer milder reaction conditions compared to thermal initiation and can be finely controlled.
Halogen Exchange Reactions and Analogous Conversions
Instead of directly brominating the methyl group, this compound can be synthesized by modifying a functional group already present at the benzylic position of a suitable precursor.
Interconversion from Related Halo-Aromatic Precursors
This strategy involves starting with a precursor that already possesses the 3-iodo-5-nitrobenzyl core but has a different functional group at the benzylic position, which is then converted to a bromide. A prime example is the conversion of 3-iodo-5-nitrobenzyl alcohol to the target compound. This transformation can be achieved using various brominating agents.
For instance, treating the alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are common methods for converting benzyl alcohols to benzyl bromides. Another efficient method involves the use of halosilanes, such as trimethylsilyl bromide (TMSBr). chemicalbook.com The reaction of 3-iodo-5-nitrobenzyl alcohol with TMSBr can proceed under mild conditions, often without the need for a solvent, to yield this compound with high chemoselectivity. chemicalbook.com This approach avoids the harsher conditions and potential side reactions associated with free-radical bromination.
| Precursor Alcohol | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Nitrobenzyl alcohol | Trimethylsilyl bromide (TMSBr) | Neat, 20°C, 24h | 99% | chemicalbook.com |
| Generic Alcohols | 2,4,6-Trichloro libretexts.orgorganic-chemistry.orgresearchgate.nettriazine / NaBr | Room Temperature | Good | organic-chemistry.org |
| Generic Alcohols | Silphos [P(Cl)₃₋ₙ(SiO₂)ₙ] / Br₂ | Refluxing CH₃CN | High | organic-chemistry.org |
Multi-Step Organic Synthesis Routes
Complex aromatic compounds are often constructed through multi-step pathways where functional groups are introduced sequentially. The synthesis of this compound can be approached by building the substitution pattern on a simpler aromatic substrate.
Iterative Functionalization of Aromatic Substrates
The order of introducing substituents onto an aromatic ring is critical and is governed by the directing effects of the groups already present. lumenlearning.com For this compound, the final product has a 1,3,5-substitution pattern. The nitro group is a strong meta-director, while the iodo and methyl groups are ortho-, para-directors. lumenlearning.com A successful synthesis must leverage these effects to achieve the desired regiochemistry.
A plausible multi-step synthesis could begin with an aromatic compound that facilitates the desired meta-substitution. For example, one could start with the nitration of a precursor that directs the incoming nitro group to the correct position. However, a more controlled approach might involve starting with a molecule where the relative positions are already established.
Consider the following hypothetical route:
Dinitration: Start with toluene and perform dinitration to yield 2,4-dinitrotoluene. While not the target, this illustrates the introduction of multiple nitro groups. A more direct route to a 3,5-substituted pattern is needed.
Strategic Synthesis: A more viable pathway might start with a compound like 3,5-dinitrotoluene.
Step A: Selective Reduction: One of the two nitro groups is selectively reduced to an amino group (-NH₂) to form 3-methyl-5-nitroaniline.
Step B: Sandmeyer Reaction: The amino group is then converted into a diazonium salt using nitrous acid (HNO₂), followed by treatment with potassium iodide (KI) to introduce the iodine atom, yielding 3-iodo-5-nitrotoluene.
Step C: Benzylic Bromination: Finally, the methyl group of 3-iodo-5-nitrotoluene is brominated using the free-radical methods described in Section 2.1 to give the final product, this compound.
This iterative approach, where each step sets up the regiochemistry for the next, is a cornerstone of aromatic synthesis and allows for the construction of highly functionalized molecules that would be inaccessible through direct substitution. libretexts.org
Derivatization from Related Benzoic Acid or Aldehyde Compounds
A primary synthetic route to this compound begins with 3-iodo-5-nitrobenzoic acid. This process involves a two-step sequence: the reduction of the carboxylic acid to a benzyl alcohol, followed by the bromination of the alcohol.
The initial reduction of 3-iodo-5-nitrobenzoic acid to (3-iodo-5-nitrophenyl)methanol can be effectively carried out using a borane tetrahydrofuran (THF) complex. In a typical procedure, the substituted benzoic acid is dissolved in dry THF, to which a 1M solution of borane THF complex is added dropwise. The reaction mixture is stirred overnight at room temperature. The reaction is then quenched by the careful addition of an aqueous solution of hydrochloric acid until gas evolution ceases. The product is extracted with an organic solvent, such as ethyl acetate, and purified using column chromatography on silica gel. This method is advantageous as it selectively reduces the carboxylic acid group while leaving the nitro and iodo substituents intact.
Alternatively, 3-iodo-5-nitrobenzaldehyde can serve as the starting material. The aldehyde group is reduced to a primary alcohol, yielding (3-iodo-5-nitrophenyl)methanol. This reduction can be accomplished using a variety of reducing agents, with sodium borohydride being a common choice due to its mildness and selectivity.
Once the intermediate, (3-iodo-5-nitrophenyl)methanol, is obtained, the final step is the conversion of the hydroxyl group to a bromide. This transformation is detailed in the subsequent section.
Transformations from Substituted Benzyl Alcohols
The conversion of the intermediate, (3-iodo-5-nitrophenyl)methanol, into the target compound, this compound, is a critical step. This transformation can be achieved through the use of various brominating agents.
One effective method involves the use of phosphorus tribromide (PBr₃). The reaction is typically carried out by treating the alcohol with PBr₃ in an appropriate solvent.
Another widely used method is the Appel reaction, which utilizes a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃). In this procedure, the alcohol is reacted with NBS and PPh₃ in a suitable solvent, such as dichloromethane (DCM). The reaction generally proceeds under mild conditions to afford the desired benzyl bromide. The triphenylphosphine oxide byproduct can be removed through chromatographic purification.
The selection of the bromination method may depend on factors such as the scale of the reaction, the desired purity of the product, and the compatibility with the existing functional groups on the aromatic ring.
| Starting Material | Intermediate | Reagents for Step 1 (Reduction) | Reagents for Step 2 (Bromination) | Final Product |
| 3-Iodo-5-nitrobenzoic acid | (3-Iodo-5-nitrophenyl)methanol | Borane tetrahydrofuran complex | N-Bromosuccinimide, Triphenylphosphine | This compound |
| 3-Iodo-5-nitrobenzaldehyde | (3-Iodo-5-nitrophenyl)methanol | Sodium borohydride | Phosphorus tribromide | This compound |
Reactivity and Advanced Reaction Mechanisms of 3 Iodo 5 Nitrobenzyl Bromide
Nucleophilic Substitution Pathways
Nucleophilic substitution at the benzylic carbon is a principal reaction pathway for 3-iodo-5-nitrobenzyl bromide. The rate and mechanism of these reactions are profoundly influenced by the electronic effects of the ring substituents and the nature of the leaving group.
The susceptibility of the benzylic carbon to nucleophilic attack is significantly enhanced by the electronic properties of the nitro and iodo groups.
Nitro Group: The nitro group (–NO₂) is a powerful electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). quora.com It withdraws electron density from the benzene (B151609) ring, and this effect is relayed to the benzylic methylene (B1212753) (–CH₂) group. This electron withdrawal polarizes the C–Br bond, increasing the partial positive charge (δ+) on the benzylic carbon. libretexts.org Consequently, this carbon becomes a more potent electrophile, accelerating the rate of attack by nucleophiles. Compared to unsubstituted benzyl (B1604629) bromide, the presence of a nitro group can increase the rate of nucleophilic substitution by several orders of magnitude. libretexts.org
Iodo Group: The iodo substituent (–I) exhibits a dual electronic nature. It is electronegative and withdraws electron density through its inductive effect (-I). libretexts.org Concurrently, it can donate electron density via its lone pairs through a positive resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, making them net deactivating groups in the context of electrophilic aromatic substitution. libretexts.org However, in the context of nucleophilic attack at the benzylic position, the dominant inductive withdrawal further increases the electrophilicity of the benzylic carbon, albeit to a lesser extent than the nitro group.
The combined influence of both the nitro and iodo groups makes the benzylic carbon of this compound highly electrophilic and thus, highly susceptible to nucleophilic substitution reactions.
| Substituent on Benzyl Bromide | Electronic Effect | Impact on Benzylic Carbon Electrophilicity |
| None (H) | Baseline | Standard reactivity |
| 3-Nitro (–NO₂) | Strong Electron-Withdrawing (-I, -R) | Significantly Increased |
| 3-Iodo (–I) | Weak Electron-Withdrawing (-I > +R) | Moderately Increased |
| 3-Iodo, 5-Nitro | Very Strong Electron-Withdrawing | Highly Increased |
In nucleophilic substitution reactions at the benzylic position, the term "leaving group" refers to the substituent that detaches from the electrophilic carbon.
Bromide as the Leaving Group: The bromide ion (Br⁻) is an excellent leaving group. Its effectiveness stems from its ability to stabilize the negative charge it acquires upon departure. libretexts.org As the conjugate base of a strong acid (HBr, pKa ≈ -9), the bromide ion is a weak base and is very stable in solution. libretexts.org The C–Br bond is sufficiently weak to be cleaved readily during the substitution process. The general reactivity order for alkyl halides in substitution reactions is R–I > R–Br > R–Cl > R–F, placing alkyl bromides as highly reactive substrates. quora.comlibretexts.org
Aryl Iodide Inactivity: It is crucial to distinguish the benzylic bromide from the aryl iodide. The iodine atom is attached to an sp²-hybridized carbon of the benzene ring. The C(sp²)–I bond is significantly stronger than the C(sp³)–Br bond of the benzyl group. Under the conditions typical for Sₙ1 or Sₙ2 reactions, the C–I bond on the aromatic ring is robust and does not act as a leaving group. vedantu.com Cleavage of this bond requires different reaction conditions, most notably those involving transition metal catalysis.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |
| I⁻ | HI | ~ -10 | Excellent |
| Br⁻ | HBr | ~ -9 | Excellent |
| Cl⁻ | HCl | ~ -7 | Good |
| F⁻ | HF | ~ 3.2 | Poor |
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular Sₙ1 reaction and the bimolecular Sₙ2 reaction. masterorganicchemistry.com For this compound, the mechanism is dictated by the structure of the substrate and the electronic effects of the substituents.
Substrate Structure: The compound is a primary (1°) benzylic halide. Primary substrates generally favor the Sₙ2 pathway because the electrophilic carbon is sterically accessible, allowing for the backside attack of a nucleophile. chemistrysteps.comlibretexts.org Steric hindrance is a major barrier to the Sₙ2 reaction, and its absence in primary systems makes this pathway highly favorable. libretexts.org
Carbocation Stability: The Sₙ1 mechanism proceeds through a carbocation intermediate. While benzylic carbocations are generally stabilized by resonance with the aromatic ring, the presence of the potent electron-withdrawing nitro group at the meta position would severely destabilize the formation of a positive charge on the adjacent benzylic carbon. libretexts.org This electronic destabilization makes the energy barrier for carbocation formation prohibitively high, effectively disfavoring the Sₙ1 pathway.
Given these factors, nucleophilic substitution on this compound proceeds almost exclusively through an Sₙ2 mechanism . The reaction occurs in a single, concerted step where the nucleophile attacks the benzylic carbon while the bromide leaving group departs simultaneously. masterorganicchemistry.com
| Factor | Sₙ1 Pathway | Sₙ2 Pathway | Analysis for this compound |
| Substrate | Favored by 3°, allylic, benzylic | Favored by methyl, 1°, 2° | Primary benzylic structure favors Sₙ2 due to low steric hindrance. chemistrysteps.com |
| Electronic Effect | Favored by electron-donating groups | Favored by electron-withdrawing groups | Strong –NO₂ group destabilizes carbocation (disfavors Sₙ1) and increases carbon electrophilicity (favors Sₙ2). |
| Intermediate | Carbocation | None (Transition State) | Carbocation is highly destabilized. |
| Conclusion | Highly Unfavorable | Strongly Favored | The reaction proceeds via an Sₙ2 mechanism. |
Transition Metal-Catalyzed Coupling Reactions
Beyond nucleophilic substitution, the carbon-iodine bond of this compound serves as a reactive handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These methods are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is a cornerstone of cross-coupling chemistry. The C(sp²)–I bond is particularly reactive in these transformations, readily undergoing oxidative addition to a Palladium(0) catalyst, which is the initial step in most catalytic cycles. This reactivity allows for selective functionalization at the C3 position of the ring, leaving the benzylic bromide moiety intact for subsequent transformations.
Common palladium-catalyzed reactions applicable to this substrate include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a new C–C bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C–C triple bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a C–N bond.
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |
| Suzuki | R-B(OH)₂ | C(aryl)–C | 3-Aryl-5-nitrobenzyl bromide |
| Sonogashira | R–C≡C-H | C(aryl)–C≡C | 3-(Alkynyl)-5-nitrobenzyl bromide |
| Heck | H₂C=CHR | C(aryl)–C=C | 3-(Alkenyl)-5-nitrobenzyl bromide |
| Buchwald-Hartwig | R₂NH | C(aryl)–N | 3-(Amino)-5-nitrobenzyl bromide |
Directing a new substituent to a position ortho to an existing group is a significant challenge in synthetic chemistry, often relying on "directing groups" that chelate to a metal or base to facilitate regioselective C-H activation.
For this compound, direct ortho-functionalization via C-H activation is particularly challenging.
Lack of a Directing Group: None of the existing substituents (–I, –NO₂, –CH₂Br) are effective directing groups for common ortho-metalation strategies.
Incompatibility of Reagents: Many ortho-functionalization methods, such as directed ortho-metalation (DoM), employ highly basic organolithium or lithium amide reagents. These strong bases are generally incompatible with the nitro group, which is readily attacked by such nucleophiles.
Therefore, strategies for introducing a functional group ortho to one of the existing substituents on this specific molecule would likely involve a multi-step, classical synthesis approach rather than a direct C-H functionalization. This could include starting with a pre-functionalized aromatic precursor and building the final molecule through a series of reactions, such as nucleophilic aromatic substitution on a different substrate or electrophilic aromatic substitution prior to the introduction of the final groups.
Palladium-Catalyzed Cross-Coupling Reactions
Utility in Sonogashira and Related C-C Bond Formations
The Sonogashira reaction is a powerful cross-coupling method in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reactivity of the halide in the Sonogashira coupling follows the general trend of I > Br > Cl > F, making iodo-substituted compounds like this compound highly suitable substrates. wikipedia.org
The presence of the electron-withdrawing nitro group on the aromatic ring of this compound is expected to enhance its reactivity in the oxidative addition step of the palladium catalytic cycle, which is often the rate-determining step. researchgate.net This increased reactivity allows the coupling reaction to proceed under milder conditions. The general mechanism for the Sonogashira coupling is depicted below:
Catalytic Cycle of the Sonogashira Reaction
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) complex.
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Copper Cycle:
The terminal alkyne reacts with the copper(I) catalyst in the presence of a base to form a copper acetylide intermediate.
While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the literature, its structural features suggest it would be an excellent substrate for such transformations, enabling the synthesis of a variety of substituted alkynyl benzyl compounds. The reaction's tolerance to various functional groups further enhances its utility in complex organic synthesis. wikipedia.org
Copper-Catalyzed Transformations
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide a valuable method for the formation of carbon-heteroatom and carbon-carbon bonds. rsc.org The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. A variation, the Ullmann condensation, couples an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. rsc.org
Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. rsc.org However, the development of modern catalytic systems with various ligands has allowed these reactions to proceed under milder conditions. The reactivity of the aryl halide in Ullmann-type reactions is significantly enhanced by the presence of electron-withdrawing groups, which activate the substrate towards nucleophilic attack. The nitro group in this compound serves as such an activating group, making the compound a suitable candidate for copper-catalyzed transformations.
Furthermore, copper catalysts have been shown to be effective in the coupling of benzyl bromides with various nucleophiles. For instance, a copper-catalyzed coupling of benzyl bromide with sulfonyl hydrazide has been reported to produce sulfone compounds in good yields at room temperature. researchgate.net This suggests that the benzylic bromide moiety of this compound can also participate in copper-catalyzed C-C and C-heteroatom bond-forming reactions.
Iron-Catalyzed Cross-Couplings
Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a promising catalyst for cross-coupling reactions. organic-chemistry.orgnih.gov Iron-catalyzed reactions often proceed via radical mechanisms, offering a different reactivity profile compared to palladium- and nickel-catalyzed processes. One of the key applications of iron catalysis is in the cross-coupling of alkyl halides with organometallic reagents, such as Grignard reagents (Kumada-type coupling). nih.gov
The reaction of this compound in an iron-catalyzed cross-coupling would likely involve both the aryl iodide and the benzyl bromide functionalities. Iron catalysts have been successfully employed in the coupling of benzyl halides with aryl Grignard reagents and other organometallic partners. organic-chemistry.orgnih.gov Mechanistic studies suggest that these reactions can proceed through a stereoablative pathway involving oxidative cleavage of the carbon-halogen bond by an iron complex. organic-chemistry.org
The general utility of iron catalysts in coupling functionalized benzylmanganese halides with alkenyl iodides and bromides has also been demonstrated, highlighting the tolerance of these systems to various functional groups. acs.org Given the dual reactivity of this compound, selective coupling at either the aryl iodide or the benzyl bromide position could potentially be achieved by tuning the reaction conditions and the choice of the iron catalyst and coupling partner.
Organometallic Reagent Coupling Chemistry (e.g., Organozinc, Organomanganese)
Organometallic reagents, particularly organozinc and organomanganese compounds, are widely used in cross-coupling reactions due to their high functional group tolerance and moderate reactivity.
Organozinc Reagents (Negishi Coupling): The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp³)-C(sp³) bonds. wikipedia.org this compound, with its aryl iodide and benzyl bromide moieties, can act as the electrophilic partner in a Negishi coupling. The high reactivity of the C-I bond would likely lead to preferential coupling at the aromatic ring. wikipedia.org The preparation of organozinc reagents can be achieved through the direct insertion of zinc into organic halides, and these reagents are compatible with a variety of functional groups, including esters and nitriles. unl.edusigmaaldrich.comnih.gov
Organomanganese Reagents: Organomanganese reagents have also been employed in transition metal-catalyzed cross-coupling reactions. Iron-catalyzed couplings of functionalized benzylmanganese halides with alkenyl halides have been shown to proceed smoothly under mild conditions. acs.orgacs.org The preparation of these organomanganese reagents can be accomplished from the corresponding benzyl chlorides, suggesting that a similar approach could be used for benzyl bromides like this compound. acs.orgacs.org These reagents offer a complementary reactivity to organozinc compounds and have been used in the synthesis of complex molecules. nih.gov
The table below summarizes the potential coupling partners and expected products for the reaction of this compound with organozinc and organomanganese reagents.
| Organometallic Reagent | Catalyst | Coupling Partner | Potential Product |
|---|---|---|---|
| Organozinc (R-ZnX) | Palladium or Nickel | Aryl, Vinyl, Alkyl | 3-(R)-5-nitrobenzyl bromide or 1-(bromomethyl)-3-iodo-5-nitro-2-(R)-benzene |
| Organomanganese (R-MnX) | Iron | Alkenyl | 3-(alkenyl)-5-nitrobenzyl bromide |
Radical Reaction Pathways
Participation in Selective Halogenation Reactions
The synthesis of this compound itself can be achieved through selective halogenation reactions. The starting material, 3-iodo-5-nitrotoluene (B2937984), possesses a methyl group that can be selectively brominated at the benzylic position. This transformation is typically carried out via a free-radical chain reaction mechanism.
Common reagents for benzylic bromination include N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. The reaction proceeds through the following steps:
Initiation: Homolytic cleavage of the initiator to form radicals.
Propagation: The initiator radical abstracts a hydrogen atom from HBr (formed in situ or added) to generate a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 3-iodo-5-nitrotoluene to form the 3-iodo-5-nitrobenzyl radical and HBr. This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with Br₂ (or NBS) to form the desired product, this compound, and a new bromine radical.
Termination: Combination of any two radicals to form a stable molecule.
Patents have described the synthesis of nitrobenzyl bromides using a free radical bromination reaction of the corresponding nitrotoluene with hydrobromic acid and hydrogen peroxide in the presence of an initiator like AIBN. patsnap.comgoogle.com These processes are designed to be selective for the monobromination of the methyl group, avoiding the formation of dibrominated byproducts. patsnap.comgoogle.com
Generation and Reactivity of Benzyl Radicals
The 3-iodo-5-nitrobenzyl radical is a key intermediate in the radical halogenation of 3-iodo-5-nitrotoluene. The stability of this radical is a crucial factor in the selectivity of the halogenation reaction. Benzyl radicals are stabilized by delocalization of the unpaired electron into the aromatic π-system. nih.gov The presence of a nitro group, which is an electron-withdrawing group, can further influence the stability of the benzyl radical. quora.com
The generation of the 3-iodo-5-nitrobenzyl radical can be achieved through the homolytic cleavage of the C-Br bond in this compound. libretexts.orglibretexts.orgchemistrysteps.com The energy required for this process is known as the bond dissociation energy (BDE). libretexts.orglibretexts.orgchemistrysteps.com The BDE of the C-Br bond in benzyl bromides is influenced by the substituents on the aromatic ring.
Once generated, the 3-iodo-5-nitrobenzyl radical can participate in a variety of reactions, including:
Hydrogen abstraction: The radical can abstract a hydrogen atom from a suitable donor to form 3-iodo-5-nitrotoluene.
Addition to multiple bonds: The radical can add to alkenes or alkynes, initiating polymerization or leading to the formation of new C-C bonds.
Coupling reactions: Two radicals can couple to form a dimer.
The reactivity of the 3-iodo-5-nitrobenzyl radical is a key aspect of its utility in organic synthesis, enabling the construction of more complex molecules through radical-mediated processes.
Other Complex Reaction Types
The molecular architecture of this compound offers three distinct and reactive functional groups: a benzylic bromide, an aromatic iodo group, and an aromatic nitro group. This arrangement allows for a diverse range of selective functional group interconversions, making the compound a versatile intermediate in organic synthesis. The reactivity of each site is influenced by the electronic effects of the other substituents on the benzene ring. The strong electron-withdrawing nature of the nitro group significantly impacts the reactivity at both the benzylic and aromatic positions.
Interconversions at the Benzylic Center
The benzylic bromide group (-CH₂Br) is highly susceptible to nucleophilic substitution reactions. The carbon atom of the benzylic methylene group is electrophilic and readily attacked by a wide variety of nucleophiles, leading to the displacement of the bromide ion, which is an excellent leaving group. These reactions typically proceed via an Sₙ2 mechanism, although an Sₙ1 pathway can be favored under specific conditions due to the relative stability of the resulting benzylic carbocation. khanacademy.orgmasterorganicchemistry.com The presence of the electron-withdrawing nitro and iodo groups on the aromatic ring further enhances the electrophilicity of the benzylic carbon, promoting nucleophilic attack.
Common interconversions at the benzylic center involve the formation of alcohols, ethers, esters, nitriles, azides, and amines. These transformations are fundamental in the synthesis of more complex molecules where the benzyl moiety serves as a core scaffold.
| Nucleophile | Typical Reagent(s) | Product Functional Group | Resulting Compound Structure |
|---|---|---|---|
| Hydroxide | NaOH, H₂O | Alcohol (-CH₂OH) | (3-Iodo-5-nitrophenyl)methanol |
| Alkoxide | NaOR' | Ether (-CH₂OR') | 1-(Alkoxymethyl)-3-iodo-5-nitrobenzene |
| Carboxylate | R'COONa | Ester (-CH₂OCOR') | 3-Iodo-5-nitrobenzyl ester |
| Cyanide | NaCN, KCN | Nitrile (-CH₂CN) | 2-(3-Iodo-5-nitrophenyl)acetonitrile |
| Azide | NaN₃ | Azide (-CH₂N₃) | 1-(Azidomethyl)-3-iodo-5-nitrobenzene |
| Ammonia/Amines | NH₃, R'NH₂, R'₂NH | Amine (-CH₂NH₂, etc.) | 3-Iodo-5-nitrobenzylamine derivatives |
Interconversions on the Aromatic Ring
The functional groups on the aromatic ring—the iodo and nitro groups—can also be transformed, often independently of the benzylic center if reaction conditions are chosen carefully.
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂). This transformation is one of the most significant interconversions as it fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating one. Standard reduction methods include catalytic hydrogenation (e.g., H₂ over Palladium catalyst), or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). This conversion yields 3-amino-5-iodobenzyl derivatives, which are valuable precursors for the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Substitution and Coupling of the Iodo Group: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodo group a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles.
More prevalent are transition-metal-catalyzed cross-coupling reactions, where the iodo group serves as an excellent reaction partner. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings allow for the introduction of a wide array of substituents at the C3 position. These reactions provide a powerful method for constructing complex molecular frameworks.
| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Product Structure (General) |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl boronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | A biaryl or vinyl-substituted benzene derivative |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | An alkynyl-substituted benzene derivative |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base | A vinyl-substituted benzene derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, phosphine (B1218219) ligand, base | An N-aryl amine derivative |
These selective interconversions, both at the benzylic position and on the aromatic ring, underscore the synthetic utility of this compound as a building block for creating a wide range of highly functionalized molecules.
Advanced Applications in Organic Synthesis
Complex Molecule Construction
The strategic placement of three distinct reactive sites on a single benzene (B151609) ring establishes 3-Iodo-5-nitrobenzyl bromide as a cornerstone for the construction of elaborate organic molecules.
This compound is a quintessential example of a versatile synthetic building block, a class of organic compounds used to construct more complex molecules. cymitquimica.com Its utility stems from the differential reactivity of its three key functional groups:
Benzylic Bromide: The primary bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophilic site for introducing the 3-iodo-5-nitrobenzyl moiety onto a wide range of substrates.
Aryl Iodide: The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. Iodo-substituted organic compounds are recognized as valuable synthons or precursors in organic synthesis because iodine atoms are excellent leaving groups. google.com This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Nitro Group: The electron-withdrawing nitro group influences the reactivity of the aromatic ring and can itself be transformed into other functional groups, most notably an amine, providing a route for further diversification.
This multi-faceted reactivity allows chemists to design synthetic routes where each part of the molecule can be addressed in a controlled and stepwise manner. A related compound, 1-bromo-3-iodo-5-nitrobenzene, is also noted for its role as a versatile building block in synthesizing complex molecules, particularly in cross-coupling reactions where the iodine atom's high reactivity is leveraged.
The distinct functionalities of this compound enable a variety of bond-forming reactions, crucial for molecular construction. google.com
Carbon-Carbon (C-C) Bond Formation: New C-C bonds can be formed through two primary pathways. Firstly, the benzylic bromide can react with carbon nucleophiles such as cyanide ions or enolates. cognitoedu.org Secondly, the aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which connect the aromatic ring to other organic fragments. illinois.edu
Carbon-Nitrogen (C-N) Bond Formation: The benzylic bromide readily undergoes alkylation with amine nucleophiles to form new C-N bonds. Additionally, the aryl iodide can participate in Buchwald-Hartwig amination reactions to form arylamines.
Carbon-Oxygen (C-O) Bond Formation: Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide or phenoxide displaces the bromide. organic-chemistry.orgencyclopedia.pub Analogously, the aryl iodide can be used in Buchwald-Hartwig-type etherification reactions.
Carbon-Sulfur (C-S) Bond Formation: Thioethers are easily prepared by the reaction of the benzylic bromide with thiol nucleophiles.
The table below summarizes the key bond-forming reactions facilitated by this compound.
| Bond Type | Reagents & Conditions (Illustrative) | Functional Group Involved |
| C-C | KCN in ethanol (B145695) (Nitrile formation) cognitoedu.org | Benzylic Bromide |
| R-B(OH)₂, Pd catalyst, Base (Suzuki Coupling) | Aryl Iodide | |
| C-N | R₂NH (Amine alkylation) | Benzylic Bromide |
| R₂NH, Pd catalyst, Base (Buchwald-Hartwig Amination) | Aryl Iodide | |
| C-O | R-ONa (Williamson Ether Synthesis) organic-chemistry.org | Benzylic Bromide |
| C-S | R-SNa (Thioether synthesis) | Benzylic Bromide |
Design and Synthesis of Protecting Groups
Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group. univpancasila.ac.id The nitrobenzyl scaffold is a well-established motif in the design of such groups, particularly those that can be removed with light.
The 2-nitrobenzyl (ortho-nitrobenzyl) group is a classic photoremovable protecting group, often used to "cage" bioactive molecules like DNA, releasing them upon irradiation with UV light. organic-chemistry.orgacs.org This process is initiated by an intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group. acs.org
While this compound has a meta-nitro configuration, its structural framework is highly relevant to the development of novel photolabile protecting groups. Research efforts focus on modifying the core nitrobenzyl structure to fine-tune its photochemical properties, such as shifting the absorption wavelength to the near-UV or visible region to avoid damaging biological samples. d-nb.info Strategies include attaching sensitizer (B1316253) moieties to the nitrobenzyl ring system to improve the efficiency of the photochemical cleavage reaction. d-nb.info The synthesis of derivatives of this compound provides a platform for creating a library of new photolabile protecting groups with tailored properties for specific applications, such as in the light-directed synthesis of high-density DNA chips. d-nb.info
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. uou.ac.in this compound serves as a valuable precursor for constructing complex, functionalized heterocyclic systems.
For instance, substituted benzyl (B1604629) bromides are used in the synthesis of N-benzyl isoquinoline-1,3,4-triones through oxidative C-H bond functionalization of isoquinolines. mdpi.com Following this precedent, this compound can be reacted with isoquinoline (B145761) derivatives to produce highly substituted N-benzyl isoquinoline structures, embedding the iodo and nitro functionalities for subsequent synthetic transformations.
Furthermore, the nitro group can be chemically reduced to an amino group. This transformation opens up powerful cyclization strategies. For example, the resulting amino-benzylamine derivative could potentially undergo a Pictet-Spengler-type reaction with an aldehyde or ketone to form tetrahydroisoquinoline or tetrahydro-β-carboline ring systems, which are core structures in many alkaloids. cardiff.ac.uk
Precursors for Specialized Organic Reagents
Beyond its direct use in molecule construction, this compound can be converted into other specialized reagents, expanding its synthetic utility.
One prominent example is its conversion into a Wittig reagent precursor. Reaction with a phosphine (B1218219), such as triphenylphosphine, readily yields the corresponding phosphonium (B103445) salt. cardiff.ac.uk Subsequent deprotonation of this salt with a base generates a Wittig reagent, which is invaluable for converting aldehydes and ketones into alkenes, a cornerstone of C-C bond formation.
Additionally, the nitro group can be reduced to an aniline (B41778) derivative. This amine can then be converted into a diazonium salt, a versatile intermediate that can be transformed into a wide array of functional groups (e.g., -OH, -CN, -F, -Cl, -Br) via Sandmeyer or related reactions, further highlighting the role of this compound as a precursor to other valuable synthetic tools.
Role in Medicinal Chemistry Synthesis
Precursor Synthesis of Pharmaceutical Intermediates
3-Iodo-5-nitrobenzyl bromide is a key starting material in the multi-step synthesis of various pharmaceutical intermediates. The benzyl (B1604629) bromide moiety provides a reactive site for nucleophilic substitution, allowing for the attachment of this functionalized benzyl group to a variety of molecular scaffolds.
For instance, it can be reacted with alcohols or amines to form the corresponding ethers and amines, respectively. These reactions are fundamental in building more complex molecules. The nitro group can be subsequently reduced to an amine, which can then undergo a plethora of reactions such as acylation, alkylation, or diazotization, opening up pathways to a diverse set of derivatives. The iodine atom can participate in various coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds, further expanding the molecular diversity of the resulting intermediates.
The strategic placement of the iodo and nitro groups on the benzene (B151609) ring also influences the reactivity and regioselectivity of subsequent reactions, making it a valuable precursor for creating specifically substituted aromatic compounds.
Design and Elaboration of Bioactive Molecule Scaffolds
The structural framework of this compound lends itself to the design and elaboration of novel bioactive molecule scaffolds. The ability to sequentially or concurrently modify the three functional groups allows for the systematic construction of compound libraries for high-throughput screening.
The iodo group is particularly useful for introducing diversity through palladium-catalyzed cross-coupling reactions. This enables the attachment of various aryl, heteroaryl, or alkyl groups, leading to a wide range of structurally distinct molecules. The nitro group can be a precursor to an amino group, which can then be used as a handle for further functionalization, such as the introduction of peptide chains or other pharmacophores.
For example, the resorufin (B1680543) scaffold, which has shown activity against Mycobacterium tuberculosis, has been modified through late-stage derivatization, including iodination, to explore the effects of halogenation on its bioactivity. nih.gov
Synthetic Routes to Radiopharmaceutical Analogs
The presence of an iodine atom in this compound makes it a suitable precursor for the synthesis of radiopharmaceutical analogs. The non-radioactive iodine can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, through various radioiodination techniques.
These radiolabeled compounds are crucial for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). For instance, radioiodinated molecules can be designed to target specific receptors or transporters in the body, allowing for the visualization of disease states. The synthesis of such radiotracers often involves the preparation of a non-radioactive standard followed by the introduction of the radionuclide in the final steps of the synthesis. snmjournals.orggoogle.com
One common strategy involves the synthesis of a precursor molecule containing a stable iodine atom, which is then subjected to a radioiodine exchange reaction. Alternatively, a precursor without iodine can be synthesized and the radioiodine introduced via electrophilic or nucleophilic substitution reactions. The nitro group on the ring can also be utilized to modulate the electronic properties of the molecule, which can influence its biological activity and biodistribution.
Production of Protected Amine Derivatives for Peptide and Natural Product Synthesis
In the intricate process of peptide and natural product synthesis, protecting groups are essential to prevent unwanted side reactions of reactive functional groups. The nitrobenzyl group, derived from this compound, can be employed as a protecting group for amines. tcichemicals.comub.edu
The p-nitrobenzyl (pNZ) group, for example, is a well-established protecting group for the α-amino group of amino acids in peptide synthesis. ub.edu It is stable under various reaction conditions but can be selectively removed when needed. The presence of the nitro group enhances the stability of the benzyl carbocation formed during deprotection under certain conditions.
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the applications of This compound within the requested areas of materials science. Research and development in materials science often focuses on a wide array of chemical compounds, but specific applications for this particular substituted benzyl bromide in the development of novel materials, polymer chemistry, advanced electronic materials, or as a Metal-Organic Framework (MOF) ligand precursor are not documented in the accessible literature.
Therefore, this article cannot be generated as per the provided outline due to the absence of research findings on "this compound" in the specified fields.
Theoretical and Computational Investigations of 3 Iodo 5 Nitrobenzyl Bromide
Quantum Chemical Calculations
There is currently no published research detailing quantum chemical calculations specifically for 3-iodo-5-nitrobenzyl bromide.
Density Functional Theory (DFT) Studies
No specific Density Functional Theory (DFT) studies on this compound have been identified in the surveyed literature. Such studies would be valuable for determining the optimized geometry, electronic structure, and spectroscopic properties of the molecule.
Ab Initio and Semi-Empirical Methods
Similarly, there is no available data from ab initio or semi-empirical method calculations performed on this compound. These methods could provide further understanding of its molecular characteristics.
Molecular Structure, Conformation, and Energetics
Detailed computational analyses of the molecular structure, conformation, and energetics of this compound are not present in the current body of scientific literature.
Electronic Structure and Reactivity Predictions
Specific predictions regarding the electronic structure and reactivity of this compound based on computational models are not available.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
A Frontier Molecular Orbital (FMO) analysis, including the calculation of HOMO and LUMO energies and their distribution, has not been conducted for this compound. This type of analysis would offer predictions about its electrophilic and nucleophilic sites, which is fundamental to understanding its chemical behavior.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Theoretical calculations are crucial for understanding the chemical reactivity of a molecule. One of the key tools for this is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of a molecule. This map helps in identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its sites for electrophilic and nucleophilic attack.
In a hypothetical MEP analysis of this compound, one would expect to observe distinct regions of varying electrostatic potential. The nitro group (NO₂), being a strong electron-withdrawing group, would create a region of significant negative electrostatic potential (typically colored red or yellow) around its oxygen atoms. This indicates a high electron density, making these oxygen atoms susceptible to electrophilic attack.
Conversely, the regions around the hydrogen atoms of the aromatic ring and the benzylic methylene (B1212753) (CH₂Br) group would likely exhibit a positive electrostatic potential (typically colored blue). The area around the bromine and iodine atoms would also be of interest, as halogens can exhibit dual reactivity (sigma-hole effect), potentially showing regions of both positive and negative potential. The most positive potential would likely be concentrated around the hydrogen atoms and the carbon of the methylene bromide group, marking them as probable sites for nucleophilic attack. Understanding these preferences is vital for predicting how the molecule will interact with other reagents.
Analysis of Intramolecular Interactions (e.g., Natural Bond Orbital (NBO))
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.
For this compound, an NBO analysis would elucidate the nature of the various chemical bonds (C-C, C-H, C-I, C-N, N-O, C-Br). It would provide information on the hybridization of the atomic orbitals and the polarization of the bonds.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, characterizing the transition states and any intermediates along the way. This provides critical insights into the reaction's feasibility, kinetics, and selectivity.
For this compound, a primary reaction of interest is nucleophilic substitution at the benzylic carbon, where the bromide ion acts as a leaving group. Reaction mechanism modeling, typically using Density Functional Theory (DFT), could be employed to investigate whether this substitution proceeds via an Sₙ1 or Sₙ2 mechanism.
Sₙ2 Mechanism: Modeling would involve locating a single transition state where the nucleophile attacks the benzylic carbon at the same time as the C-Br bond is breaking. The geometry and energy of this pentacoordinate transition state would be characterized.
Sₙ1 Mechanism: This pathway would involve the formation of a benzyl (B1604629) carbocation intermediate. Calculations would focus on the energy required to break the C-Br bond to form this intermediate and the subsequent barrierless reaction with a nucleophile.
By comparing the activation energies calculated for both pathways, a prediction can be made about the operative mechanism. The presence of the electron-withdrawing nitro and iodo groups would likely influence the stability of the potential carbocation intermediate and the transition state structures.
Prediction of Spectroscopic Properties
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. Theoretical calculations can provide vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.
For this compound, DFT calculations could predict the following:
Vibrational Spectra: The calculation of harmonic vibrational frequencies would predict the positions of major absorption bands in the IR and Raman spectra. These can be assigned to specific molecular motions, such as the symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the aromatic ring, and the C-Br and C-I stretching vibrations.
Electronic Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum (UV-Vis). This would help identify the wavelengths of maximum absorption (λₘₐₓ) and the nature of the electronic transitions involved, such as π → π* transitions within the aromatic system.
NMR Spectra: Calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure.
Nonlinear Optical (NLO) Properties Analysis
Molecules with large π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. Computational methods are frequently used to predict the NLO response of molecules, primarily by calculating the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.
Mechanistic Elucidation Via Advanced Spectroscopic Techniques
Coupled Operando Spectroscopic Methodologies
Operando spectroscopy, the simultaneous measurement of catalytic performance and spectroscopic characterization under actual reaction conditions, offers a powerful approach to unraveling complex reaction pathways. A combination of techniques provides a more complete picture of the species involved and their dynamic interplay.
While direct studies on 3-Iodo-5-nitrobenzyl bromide using coupled Electron Paramagnetic Resonance (EPR), Ultraviolet-Visible (UV-Vis), and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy are not extensively documented in the literature, the application of this methodology to analogous systems, such as the reactions of other nitroaromatic compounds, provides a framework for its potential utility.
EPR spectroscopy is instrumental in detecting and characterizing paramagnetic species, such as the radical anion of this compound that is expected to form during single-electron transfer (SET) reactions. Studies on the electrochemical reduction of p-nitrobenzyl bromide have successfully utilized EPR to identify the corresponding radical anion intermediate. researchgate.nettandfonline.com For this compound, EPR could be used to monitor the formation of its radical anion and any subsequent radical species that may arise from the cleavage of the carbon-bromine or carbon-iodine bond.
Simultaneously, UV-Vis spectroscopy can monitor changes in the electronic structure of the reactants, intermediates, and products in real-time. spectroscopyonline.com The formation of the radical anion of this compound would be accompanied by the appearance of new absorption bands in the visible region of the spectrum, as has been observed for other nitrobenzyl bromide isomers. researchgate.net The kinetics of the reaction can be followed by monitoring the decay of the reactant's absorption and the growth of the product's absorption bands. researchgate.net
ATR-IR spectroscopy complements the electronic information from UV-Vis by providing structural information about the molecules involved. It can track changes in vibrational modes, such as the symmetric and asymmetric stretches of the nitro group and the vibrations of the C-Br and C-I bonds, as the reaction progresses. This would allow for the direct observation of the cleavage of the benzylic bromide and the transformation of the nitro group if it participates in the reaction.
By combining these three techniques in an operando setup, a detailed mechanistic picture of reactions involving this compound can be constructed. For instance, in a hypothetical SET reaction, the simultaneous observation of an EPR signal for the radical anion, a new absorption band in the UV-Vis spectrum, and the disappearance of the C-Br stretching vibration in the IR spectrum would provide strong evidence for the initial electron transfer and subsequent bond cleavage steps.
X-ray Absorption Spectroscopy (XANES/EXAFS) in Catalyst Studies
In reactions where this compound interacts with a heterogeneous catalyst, for example, in a cross-coupling reaction, X-ray Absorption Spectroscopy (XAS) can provide invaluable information about the catalyst's state. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information about the oxidation state and coordination geometry of the absorbing atom (e.g., a metal center in a catalyst). uu.nl For a catalytic reaction involving this compound, operando XANES could be used to monitor changes in the oxidation state of the catalyst as it participates in the reaction cycle. For instance, in a palladium-catalyzed reaction, one might observe the cycling of palladium between its Pd(0) and Pd(II) oxidation states.
EXAFS gives information about the local atomic structure around the absorbing atom, including coordination numbers and interatomic distances. researchgate.net This technique could be used to observe the coordination of this compound or its derivatives to the catalyst's active site. The formation and breaking of bonds between the reactant and the catalyst could be directly monitored, providing a detailed picture of the catalytic cycle at the molecular level.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress
UV-Vis spectroscopy is a fundamental tool for studying reactions involving chromophoric molecules like this compound. The presence of the nitrobenzene (B124822) moiety gives rise to characteristic electronic transitions that can be monitored to follow the reaction progress and to detect the formation of intermediates. uzh.ch
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the nitro group. Upon reaction, changes in the substitution pattern or the electronic structure of the molecule will lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity.
For instance, in a nucleophilic substitution reaction where the bromide is replaced, the electronic environment of the chromophore changes, leading to a predictable shift in the UV-Vis spectrum. By monitoring the absorbance at a wavelength where the reactant and product have significantly different molar absorptivities, the concentration of each species can be determined over time, allowing for the calculation of reaction rates and the determination of the reaction order. spectroscopyonline.com
Transient absorption spectroscopy, a time-resolved UV-Vis technique, is particularly well-suited for studying the short-lived intermediates that may form in photochemical or electron transfer reactions of this compound. nih.govnycu.edu.tw Upon photoexcitation or chemical reduction, transient species such as radical anions or excited states can be generated. These species often have distinct absorption spectra in the visible or near-IR region. By measuring the transient absorption spectrum at different time delays after the initial excitation, the formation and decay of these intermediates can be directly observed, providing crucial insights into the reaction mechanism. Studies on other nitroaromatic compounds have successfully used this technique to characterize the photochemical pathways. nih.gov
The following table summarizes the expected electronic transitions for this compound and potential intermediates that could be monitored by UV-Vis spectroscopy.
| Compound/Intermediate | Expected Electronic Transition(s) | Wavelength Region |
| This compound | π → π* (aromatic) | UV |
| n → π* (nitro group) | UV-Vis | |
| 3-Iodo-5-nitrobenzyl radical anion | π → π | Visible |
| Reaction Product (e.g., substituted benzyl) | π → π (shifted) | UV |
Q & A
Q. Methodological Answer :
- Reproducibility checks : Standardize reagent sources (e.g., anhydrous vs. hydrated salts) and reaction scales.
- Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., dehalogenated or dimerized species).
- Statistical design : Employ factorial experiments (e.g., varying temperature, solvent, and catalyst) to isolate critical variables.
Contradictions often arise from trace impurities or moisture sensitivity of benzyl bromides .
Advanced: What strategies mitigate bromide interference in analytical methods for quantifying this compound?
Q. Methodological Answer :
- Capillary electrophoresis (CE) : Optimize buffer systems (e.g., borate or phosphate) to resolve bromide (Br<sup>–</sup>) and nitroaromatic ions. Use stacking techniques to enhance detection limits .
- Ion chromatography (IC) : Pair with suppressed conductivity detection to separate Br<sup>–</sup> from complex matrices.
- Internal standards : Use deuterated analogs or structurally similar compounds (e.g., 4-nitrobenzyl bromide) for calibration .
Advanced: How does this compound perform as a photoactive crosslinker in material science applications?
Q. Methodological Answer :
- Photoreactivity : The nitro group acts as a UV-sensitive moiety, enabling crosslinking in polymers under λ = 300–400 nm.
- Stability : Monitor decomposition via UV-Vis spectroscopy (absorbance decay at λmax ≈ 270 nm).
- Applications : Test in photoresist formulations or organic semiconductors, leveraging iodine’s heavy-atom effect for enhanced spin-orbit coupling .
Advanced: What safety protocols are essential for handling this compound in biochemical studies?
Q. Methodological Answer :
- Controlled environment : Use fume hoods and inert atmosphere (N2/Ar) to prevent hydrolysis.
- Deactivation : Quench excess reagent with sodium thiosulfate to neutralize reactive bromide.
- Toxicity screening : Assess enzyme inhibition (e.g., ribonuclease T1 studies) to evaluate biological reactivity .
Advanced: How can researchers address discrepancies in bromide tracer data when using this compound in environmental studies?
Q. Methodological Answer :
- Calibration standards : Prepare matrix-matched standards to account for ionic strength effects.
- Detection limits : Use ion-selective electrodes (ISE) or ICP-MS for sub-ppm bromide quantification.
- Interference checks : Test for co-eluting anions (e.g., Cl<sup>–</sup> or NO3<sup>–</sup>) using ion chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
